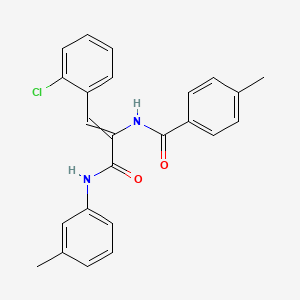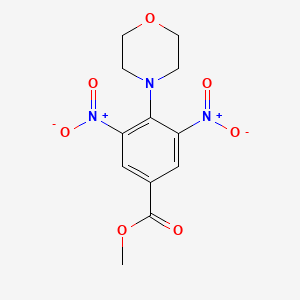![molecular formula C25H21N5O4 B11707824 N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-méthylphényl)-1-{N'-[(3E)-2-oxo-1-[(phénylcarbamoyl)méthyl]-2,3-dihydro-1H-indol-3-ylidène]hydrazinecarbonyl}formamide” est un composé organique complexe qui pourrait avoir des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l’industrie. La structure du composé suggère qu’il pourrait être impliqué dans des réactions chimiques et des interactions complexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de “N-(3-méthylphényl)-1-{N'-[(3E)-2-oxo-1-[(phénylcarbamoyl)méthyl]-2,3-dihydro-1H-indol-3-ylidène]hydrazinecarbonyl}formamide” impliquerait probablement plusieurs étapes, notamment la formation du cycle indole, la fixation du groupe phénylcarbamoyle et le couplage final avec la partie hydrazinecarbonyl formamide. Les conditions de réaction typiques pourraient inclure l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées.
Méthodes de production industrielle
La production industrielle d’un tel composé nécessiterait une optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela pourrait impliquer l’utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le composé pourrait subir différents types de réactions chimiques, notamment :
Oxydation : Modification potentielle du cycle indole ou des groupes phényle.
Réduction : Affectation possible des groupes carbonyle.
Substitution : Probablement au niveau des cycles phényle ou indole.
Réactifs et conditions courants
Les réactifs courants pourraient inclure des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour des réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée.
Principaux produits formés
Les principaux produits dépendent des réactions spécifiques entreprises. Par exemple, l’oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme élément de base pour des molécules plus complexes ou comme réactif en synthèse organique.
Biologie
En recherche biologique, il pourrait être étudié pour ses interactions avec les protéines ou d’autres biomolécules, pouvant servir de sonde ou d’inhibiteur.
Médecine
En médecine, le composé pourrait être étudié pour son potentiel thérapeutique, éventuellement comme agent anticancéreux ou anti-inflammatoire.
Industrie
Dans l’industrie, il pourrait trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés chimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its interactions with proteins or other biomolecules, potentially serving as a probe or inhibitor.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique. Par exemple, s’il est utilisé comme médicament, il pourrait interagir avec des enzymes ou des récepteurs spécifiques, modifiant leur activité. Les cibles moléculaires et les voies impliquées seraient identifiées grâce à des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires pourraient inclure d’autres dérivés de l’indole ou des hydrazinecarbonyl formamides. Ces composés partageraient des caractéristiques structurelles mais pourraient différer par leurs groupes fonctionnels spécifiques ou leur architecture moléculaire globale.
Unicité
L’unicité de “N-(3-méthylphényl)-1-{N'-[(3E)-2-oxo-1-[(phénylcarbamoyl)méthyl]-2,3-dihydro-1H-indol-3-ylidène]hydrazinecarbonyl}formamide” résiderait dans sa combinaison spécifique de groupes fonctionnels et les propriétés chimiques qui en résultent. Cela pourrait le rendre particulièrement adapté à certaines applications ou réactions.
Propriétés
Formule moléculaire |
C25H21N5O4 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(3-methylphenyl)oxamide |
InChI |
InChI=1S/C25H21N5O4/c1-16-8-7-11-18(14-16)27-23(32)24(33)29-28-22-19-12-5-6-13-20(19)30(25(22)34)15-21(31)26-17-9-3-2-4-10-17/h2-14,34H,15H2,1H3,(H,26,31)(H,27,32) |
Clé InChI |
WWTYLVUPUQCIML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)



![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)
